4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid
Overview
Description
4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid is a synthetic organic compound with the molecular formula C18H25ClO5 and a molecular weight of 356.846 g/mol . This compound belongs to the class of carboxylic acids and is characterized by its complex structure, which includes an acetyl group, a chloropropoxy group, and a propylphenoxy moiety .
Preparation Methods
The synthesis of 4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid involves multiple steps, typically starting with the preparation of the core phenoxy structure. The synthetic route includes:
Formation of the Phenoxy Core: The initial step involves the reaction of a suitable phenol derivative with a propyl halide under basic conditions to form the propylphenoxy intermediate.
Introduction of the Acetyl Group: The acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Chloropropoxy Group: The chloropropoxy group is added through a nucleophilic substitution reaction, where the phenoxy intermediate reacts with 3-chloropropanol in the presence of a base.
Formation of the Butanoic Acid Moiety: The final step involves the esterification of the intermediate with butanoic acid under acidic conditions.
Chemical Reactions Analysis
4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid can be compared with similar compounds such as:
4-[6-Acetyl-3-(3-chloropropoxy)-2-methylphenoxy]butanoic acid: This compound has a similar structure but with a methyl group instead of a propyl group, leading to different chemical and biological properties.
4-[6-Acetyl-3-(3-chloropropoxy)-2-ethylphenoxy]butanoic acid:
4-[6-Acetyl-3-(3-chloropropoxy)-2-isopropylphenoxy]butanoic acid: The isopropyl group introduces steric hindrance, affecting the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-[6-acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClO5/c1-3-6-15-16(23-12-5-10-19)9-8-14(13(2)20)18(15)24-11-4-7-17(21)22/h8-9H,3-7,10-12H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYJGTOZRUYFFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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